5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate
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Description
5-Amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate is a chemical compound with a complex structure. It belongs to the class of 5-amino-pyrazoles , which have proven to be versatile synthetic building blocks in organic and medicinal synthesis. These compounds play a crucial role in constructing diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of this compound involves intricate reactions. For instance, it can be prepared through a pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in water, catalyzed by p-toluenesulfonic acid . The yield is generally good .
Molecular Structure Analysis
- An extensive system of classical and ‘weak’ hydrogen bonds connects the residues, forming a layer structure .
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly mentioned, it likely participates in various synthetic transformations, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Physical and Chemical Properties
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 5-amino-pyrazoles, a class of compounds to which this molecule belongs, are often used as synthetic building blocks in the creation of diverse heterocyclic compounds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles are known to be involved in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of a wide variety of heterocyclic compounds .
Biochemical Pathways
It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic scaffolds, which are often found in many essential drugs and renewable resources . These scaffolds can have a wide variety of properties, depending on their specific structure .
Pharmacokinetics
The molecular weight of the compound is 37537, which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic compounds , which can have a wide variety of biological activities.
Action Environment
It is known that the synthesis of 5-amino-pyrazoles can be influenced by a variety of factors, including the choice of reactants and the specific synthetic transformations used .
Properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-11-6-8-12(9-7-11)26(23,24)21-15(19)10-16(20-21)25-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPZCZZBLSYHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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